molecular formula C19H16F3N3O4S2 B2696635 N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 881452-68-2

N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2696635
CAS No.: 881452-68-2
M. Wt: 471.47
InChI Key: CWRXHXCKXXJRIN-UHFFFAOYSA-N
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Description

N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a benzothiazole derivative characterized by:

  • A 3-(trifluoromethyl)benzamide moiety at position 2, contributing lipophilicity and metabolic stability.
    This structure is hypothesized to exhibit enhanced biological activity due to the electron-withdrawing trifluoromethyl group and the polar sulfonyl-morpholine substituent.

Properties

IUPAC Name

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S2/c20-19(21,22)13-3-1-2-12(10-13)17(26)24-18-23-15-5-4-14(11-16(15)30-18)31(27,28)25-6-8-29-9-7-25/h1-5,10-11H,6-9H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRXHXCKXXJRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other therapeutic properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a morpholinosulfonyl group, and a trifluoromethylbenzamide unit. This unique combination of functional groups contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antitumor Activity

Recent studies have highlighted the compound's antitumor effects. For instance, compounds with similar benzothiazole structures have demonstrated significant cytotoxicity against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 0.85 µM to 6.75 µM, suggesting potent antitumor activity .
CompoundCell LineIC50 (µM)Activity
Compound 5A5492.12 ± 0.21High
Compound 6HCC8275.13 ± 0.97Moderate
Compound 8NCI-H3586.48 ± 0.11High

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various bacterial strains.

  • Research Findings : In vitro tests showed that benzothiazole derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the morpholino group enhances solubility and bioavailability, which may contribute to its efficacy .

The proposed mechanism of action for this compound involves interaction with DNA and inhibition of cell proliferation.

  • DNA Binding Studies : Similar compounds have shown a tendency to bind within the minor groove of DNA, leading to disruption of replication processes in cancer cells . This interaction is critical for the observed antitumor effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

  • SAR Analysis : Modifications to the benzothiazole core and variations in substituents have been shown to significantly affect potency. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances antitumor activity while maintaining selectivity towards cancer cells over normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

Position and Nature of Substituents
  • Morpholinosulfonyl vs. Halogen/Simple Sulfonyl Groups: describes compounds with halogen (Cl, Br) or unsubstituted phenylsulfonyl groups at the benzothiazole core . These lack the morpholine ring, which reduces solubility and hydrogen-bonding capacity compared to the target compound.
Substituent Effects on Physicochemical Properties
  • Melting Points and Yields: Derivatives in (e.g., 3a: 185–189°C; 3b: 142–146°C) exhibit lower melting points than expected for the target compound, likely due to the absence of the rigid sulfonyl-morpholine group . Yields for benzothiazole derivatives (43.5–94% in ) suggest synthetic feasibility, though the target compound’s morpholinosulfonyl group may necessitate specialized coupling steps .

Amide Group Variations

Benzamide vs. Acetamide Derivatives
  • Target Compound (Benzamide) vs. Acetamide Analogs ():
    • European Patent EP3348550A1 lists N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide , where the acetamide linker introduces conformational flexibility. The benzamide in the target compound may enhance rigidity and π-stacking interactions .
  • TAK-632 (): Features a cyclopropanecarboxamide group attached to a benzothiazole.
Trifluoromethyl Substitution
  • The 3-(trifluoromethyl) group in the target compound is absent in derivatives (e.g., 3a: unsubstituted benzamide; 3c: 3-chloro substitution). Trifluoromethyl groups are known to enhance metabolic stability and lipophilicity, which may improve bioavailability compared to chloro or methoxy analogs .

Tautomerism and Spectroscopic Trends

  • Tautomeric Behavior :
    • highlights tautomerism in 1,2,4-triazole-thione derivatives, where spectral data (e.g., absence of νS-H in IR) confirm thione dominance. The target compound’s benzothiazole core lacks such tautomerism, simplifying structural characterization .
  • Spectroscopic Signatures: IR spectra of hydrazinecarbothioamides (: 1243–1258 cm⁻¹ for C=S) differ from the target compound’s amide C=O stretch (~1660 cm⁻¹). NMR shifts for the morpholinosulfonyl group (e.g., ~3.6 ppm for morpholine protons) would distinguish it from methyl or halogen substituents in analogs .

Computational and Functional Insights

Data Tables

Table 1: Structural and Physical Comparison of Benzothiazole Derivatives

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 6-Morpholinosulfonyl, 2-benzamide N/A N/A CF₃, morpholine, sulfonyl
N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide (3a) None (parent structure) 185–189 94 Benzamide
N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-CF₃, 2-acetamide N/A N/A CF₃, acetamide
N-(6-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(3-morpholin-4-ylpropyl)benzamide 6-methyl, 2-benzamide N/A N/A Methylsulfanyl, morpholinylpropyl

Table 2: Spectroscopic Comparison of Key Groups

Compound Type IR Stretches (cm⁻¹) NMR Shifts (¹H, ppm)
Target Compound ~1660 (C=O), ~1250 (S=O) 3.6–3.8 (morpholine), 7.5–8.5 (aromatic)
Hydrazinecarbothioamides (4–6) 1243–1258 (C=S), 1663–1682 (C=O) 3150–3319 (NH)
1,2,4-Triazoles (7–9) 1247–1255 (C=S), no C=O 3278–3414 (NH)

Key Findings and Implications

  • The morpholinosulfonyl group in the target compound likely enhances solubility and target engagement compared to halogenated or alkylated analogs.
  • The 3-(trifluoromethyl)benzamide moiety provides a balance of lipophilicity and stability absent in acetamide or unsubstituted benzamide derivatives.
  • Synthetic challenges include optimizing sulfonylation at position 6 and ensuring regioselective amidation.

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